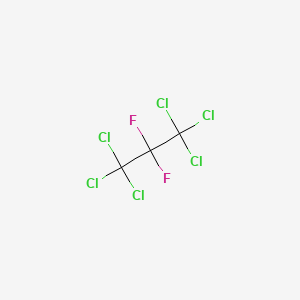![molecular formula C13H23NO5 B6353505 3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid CAS No. 1049159-48-9](/img/structure/B6353505.png)
3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid” is a chemical compound with the molecular formula C13H23NO5 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(5-4-9(14)15)6-7-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.3 . It is a powder at room temperature .科学的研究の応用
3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of other compounds such as amino acids and peptides. In addition, it is used in the synthesis of enzyme inhibitors and in the study of enzyme-catalyzed reactions.
作用機序
The mechanism of action of 3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid is not fully understood. However, it is believed that the compound acts as a chelating agent, forming a complex with metal ions such as calcium and magnesium. This complex then binds to proteins and enzymes, inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid are not well understood. However, studies have shown that the compound may inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, it may also inhibit the activity of certain hormones, such as glucagon and insulin.
実験室実験の利点と制限
The main advantage of using 3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid in laboratory experiments is its high solubility in water and organic solvents. This makes it easy to work with and handle. In addition, it is relatively inexpensive and readily available.
However, there are some limitations to its use. For example, it is not very stable and can degrade over time. In addition, it is difficult to purify and can be contaminated with other compounds.
将来の方向性
There are many potential future directions for the use of 3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid. For example, it could be used to synthesize more complex compounds, such as peptides and proteins. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, it could be used to develop new enzyme inhibitors, which could be used in drug discovery and development.
合成法
3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid is synthesized from the reaction of t-butyl bromoacetate, ethyl oxalate, and ammonium propionate in an aqueous medium. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid, and the resulting product is isolated and purified by recrystallization.
Safety and Hazards
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(oxolan-2-ylmethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14(7-6-11(15)16)9-10-5-4-8-18-10/h10H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDGKJWBQFUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}propanoic acid](/img/structure/B6353440.png)

![4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353449.png)
![4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353462.png)
![4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353467.png)
![4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353483.png)
amino}propanoic acid](/img/structure/B6353493.png)
![3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid](/img/structure/B6353497.png)
amino}propanoic acid](/img/structure/B6353506.png)
amino}propanoic acid](/img/structure/B6353509.png)
amino}propanoic acid](/img/structure/B6353514.png)
